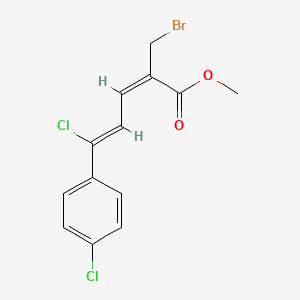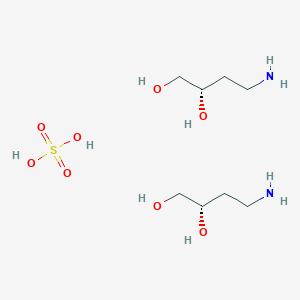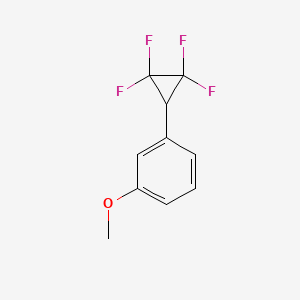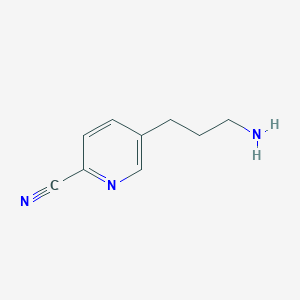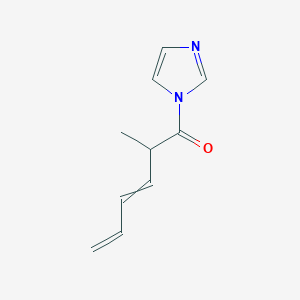![molecular formula C27H19ClN2O3 B12630557 (1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,11S,12R,16S)-11-ベンゾイル-14-(4-クロロフェニル)-10,14-ジアザテトラシクロ[8.6.0.02,7.012,16]ヘキサデカ-2,4,6,8-テトラエン-13,15-ジオンは、そのユニークなテトラシクリック構造を特徴とする複雑な有機分子です。
準備方法
合成経路と反応条件
(1S,11S,12R,16S)-11-ベンゾイル-14-(4-クロロフェニル)-10,14-ジアザテトラシクロ[8.6.0.02,7.012,16]ヘキサデカ-2,4,6,8-テトラエン-13,15-ジオンの合成は、通常、より単純な有機前駆体から始まり、複数のステップを伴います。重要なステップには以下が含まれます。
テトラシクリックコアの形成: これは、通常、強酸または強塩基を触媒として用いる一連の環化反応によって達成されます。
ベンゾイル基とクロロフェニル基の導入: これらの官能基は、通常、ベンゾイルクロリドや4-クロロベンゾイルクロリドなどの試薬を用いるフリーデル・クラフツアシル化反応によって添加されます。
最終的な修飾: 最終ステップには、精製と結晶化が含まれ、目的の化合物を高純度で得ることができます。
工業的生産方法
この化合物の工業的生産には、収率を最大化し、コストを最小限に抑えるために合成経路の最適化が求められる可能性があります。これには、特定のステップでの連続フロー反応器の使用、より効率的な触媒や試薬の開発が含まれる可能性があります。
化学反応の分析
反応の種類
(1S,11S,12R,16S)-11-ベンゾイル-14-(4-クロロフェニル)-10,14-ジアザテトラシクロ[8.6.0.02,7.012,16]ヘキサデカ-2,4,6,8-テトラエン-13,15-ジオンは、以下を含む様々な種類の化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができます。
置換: この化合物は、特にクロロフェニル基で求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: 触媒としてパラジウム担持炭素を用いた水素ガス。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件によって異なります。例えば、酸化はカルボン酸を生じることがありますが、還元はアルコールやアミンを生じることがあります。
科学研究における用途
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい材料や触媒の開発において貴重な中間体となります。
生物学
生物学的研究では、(1S,11S,12R,16S)-11-ベンゾイル-14-(4-クロロフェニル)-10,14-ジアザテトラシクロ[8.6.0.02,7.012,16]ヘキサデカ-2,4,6,8-テトラエン-13,15-ジオンは、生体活性分子の可能性について研究されています。酵素阻害や受容体結合などの特性を示し、創薬の候補となります。
医学
医学では、この化合物は、その潜在的な治療効果について調査されています。特定の分子標的に結合する能力により、がんや神経疾患などの疾患の治療に役立つ可能性があります。
産業
産業では、この化合物は、高強度や導電性などのユニークな特性を持つ新しい材料の開発に使用できる可能性があります。また、他の貴重な化学物質の合成のための前駆体としても使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, (1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer or neurological disorders, due to its ability to interact with specific molecular targets.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as high strength or conductivity. It may also be used as a precursor for the synthesis of other valuable chemicals.
作用機序
(1S,11S,12R,16S)-11-ベンゾイル-14-(4-クロロフェニル)-10,14-ジアザテトラシクロ[8.6.0.02,7.012,16]ヘキサデカ-2,4,6,8-テトラエン-13,15-ジオンの作用機序には、特定の分子標的との相互作用が関与しています。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物は、これらの標的に結合し、その活性を変化させることでその効果を発揮する可能性があり、細胞プロセスや経路の変化につながります。
類似化合物との比較
類似化合物
- (1S,11S,12R,16S)-11-ベンゾイル-14-(4-フルオロフェニル)-10,14-ジアザテトラシクロ[8.6.0.02,7.012,16]ヘキサデカ-2,4,6,8-テトラエン-13,15-ジオン
- (1S,11S,12R,16S)-11-ベンゾイル-14-(4-ブロモフェニル)-10,14-ジアザテトラシクロ[8.6.0.02,7.012,16]ヘキサデカ-2,4,6,8-テトラエン-13,15-ジオン
独自性
(1S,11S,12R,16S)-11-ベンゾイル-14-(4-クロロフェニル)-10,14-ジアザテトラシクロ[8.6.0.02,7.012,16]ヘキサデカ-2,4,6,8-テトラエン-13,15-ジオンの独自性は、官能基の特定の組み合わせとそのテトラシクリック構造にあります。これは、類似の化合物と比較して、独自の化学的および生物学的特性を与え、研究開発のための貴重な分子となっています。
特性
分子式 |
C27H19ClN2O3 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C27H19ClN2O3/c28-18-10-12-19(13-11-18)30-26(32)21-22(27(30)33)24(25(31)17-7-2-1-3-8-17)29-15-14-16-6-4-5-9-20(16)23(21)29/h1-15,21-24H/t21-,22+,23+,24-/m0/s1 |
InChIキー |
WSLWIXUXEIGUBE-KEZOAJOQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H]([C@@H]4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=C(C=C6)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8S,9S,10R,11S,13S,14S,17R)-17-(2-ethylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12630485.png)

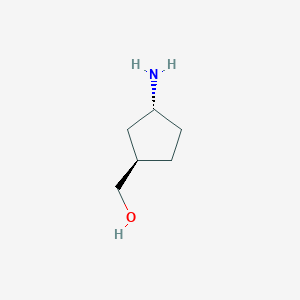

![Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-](/img/structure/B12630520.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)
